(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
634884-23-4 |
|---|---|
Molecular Formula |
C15H14Cl2N4O |
Molecular Weight |
337.2 |
IUPAC Name |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
InChI Key |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, including a cyclopropyl group and a dichlorophenyl moiety, has shown promise in various therapeutic applications.
- Molecular Formula : C15H18Cl2N4O
- Molecular Weight : 341.2 g/mol
- IUPAC Name : 5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide
- InChI Key : USMFZSAHUKRHQQ-LSCVHKIXSA-N
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide possess significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various pathogens, showing notable efficacy in inhibiting growth.
- Anticancer Potential : Pyrazole derivatives are also being investigated for their anticancer properties. Some studies suggest that they can inhibit key cancer-related pathways and enzymes, such as BRAF(V600E) and EGFR, which are critical in tumor progression .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .
The precise mechanism of action for (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, resulting in the observed biological effects.
Research Findings and Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to closely related pyrazole-carbohydrazide derivatives, such as "(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide" (E-DPPC), synthesized and characterized in recent studies . Key points of comparison include:
Structural Differences
| Feature | Target Compound (Z-isomer) | E-DPPC (E-isomer) |
|---|---|---|
| Pyrazole Substituents | 3-cyclopropyl, 5-carbohydrazide | 5-phenyl, 3-carbohydrazide |
| Aryl Group | 3,4-dichlorophenyl ethylidene (Z) | 2,4-dichlorobenzylidene (E) |
| Configuration | Z-configuration at ethylidene bond | E-configuration at benzylidene |
The target compound’s cyclopropyl group at position 3 introduces steric and electronic effects distinct from the phenyl group at position 5 in E-DPPC. The Z-configuration likely results in a distinct spatial arrangement of the dichlorophenyl group relative to the hydrazide moiety, contrasting with the E-isomer’s geometry.
Computational Studies
E-DPPC underwent hybrid DFT calculations (B3LYP/6-311G** basis set) in gas and aqueous phases using solvation models (IEFPCM, SCRF) . These methods could be extended to the target compound to predict its electronic properties, dipole moments, and solvation effects. For instance, the cyclopropyl group’s ring strain and the Z-configuration may lead to differences in frontier molecular orbitals (HOMO-LUMO gaps) compared to E-DPPC’s planar phenyl group and E-configuration.
Hypothetical Functional Implications
- Electronic Effects : The 3,4-dichloro substitution could enhance π-π stacking interactions compared to 2,4-dichloro isomers.
- Solubility : The polar hydrazide moiety in both compounds may improve aqueous solubility, but the Z-configuration’s spatial demands might reduce it relative to E-isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
